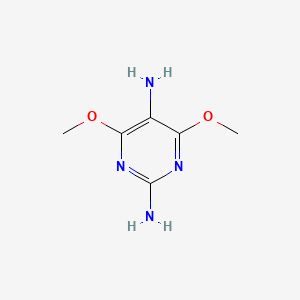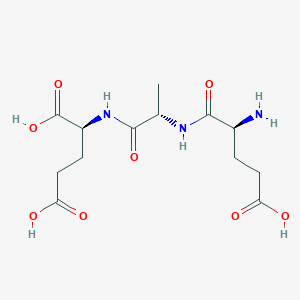
Glu-Ala-Glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glu-Ala-Glu, also known as gamma-glutamyl-alanine-glutamate, is a tripeptide composed of the amino acids glutamic acid, alanine, and glutamic acid. This compound is part of the gamma-glutamyl peptide family, which plays a significant role in various biological processes, including protein synthesis and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Glu typically involves the stepwise coupling of the amino acids glutamic acid and alanine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds. The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis .
化学反应分析
Types of Reactions
Glu-Ala-Glu can undergo various chemical reactions, including:
Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products Formed
The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .
科学研究应用
Glu-Ala-Glu has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a role in cellular metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a biomarker for certain diseases.
Industry: It is used in the production of bio-compatible materials and as a component in various biochemical assays
作用机制
Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .
相似化合物的比较
Similar Compounds
Gamma-glutamyl-glutamate: Another gamma-glutamyl peptide with similar properties.
Gamma-glutamyl-cysteine: Involved in glutathione synthesis.
Gamma-glutamyl-leucine: Known for its role in protein synthesis.
Uniqueness
Glu-Ala-Glu is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in various metabolic pathways sets it apart from other gamma-glutamyl peptides .
属性
分子式 |
C13H21N3O8 |
|---|---|
分子量 |
347.32 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI 键 |
LKDIBBOKUAASNP-FXQIFTODSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


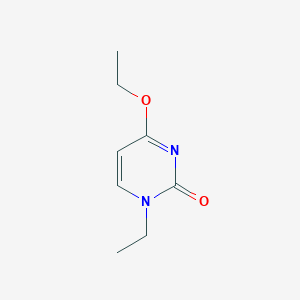
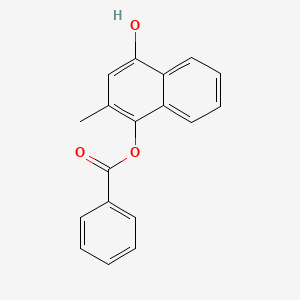
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
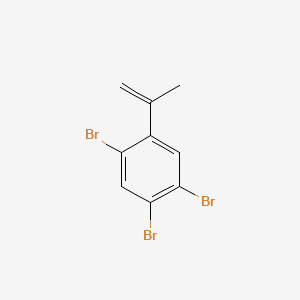
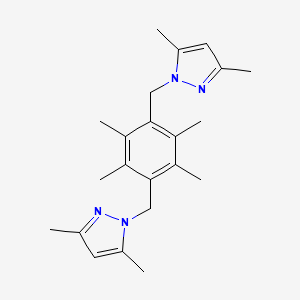

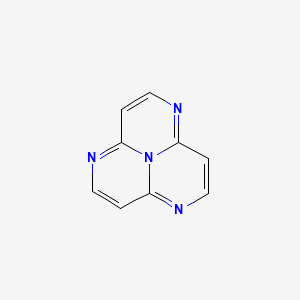
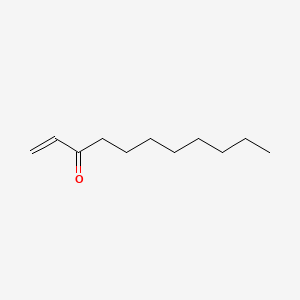
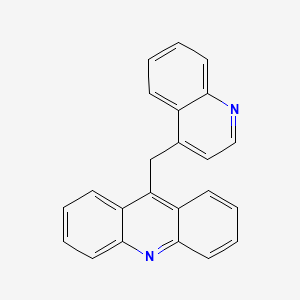
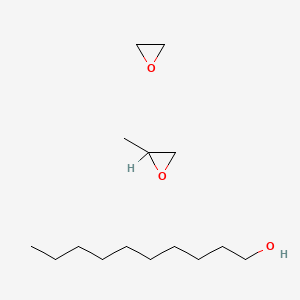
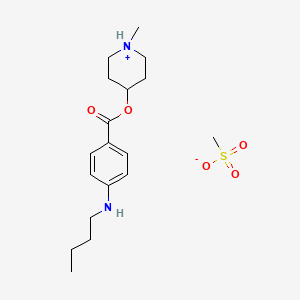
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
